molecular formula C10H10Cl2N2O B1526854 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one CAS No. 1250985-49-9

3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B1526854
CAS No.: 1250985-49-9
M. Wt: 245.1 g/mol
InChI Key: UHQDZBZXNKWKHF-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a pyrrolidin-2-one ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the reaction of 3,4-dichlorophenylacetic acid with ammonia to form the corresponding amide. This amide is then cyclized under acidic conditions to form the pyrrolidin-2-one ring. The reaction conditions include the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with various biological targets is of interest for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 3-Amino-1-(2,5-dichlorophenyl)pyrrolidin-2-one

  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

  • 3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea

Uniqueness: 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one stands out due to its specific structural features, which confer unique reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-7-2-1-6(5-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDZBZXNKWKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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